Carbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester

Local Anesthetic Pharmacology Structure–Activity Relationship Piperidine Carbamates

Procurement challenge: Reproducing classic local anesthetic SAR studies requires the exact 4-piperidyl, n-propyl, 2,6-dimethyl isomer. Generic piperidine carbamates lack defined positional activity. This compound is the verified Compound 39 from Akerman et al. - Enables direct 3- vs. 4-piperidyl isomer potency comparison with CAS 31755-19-8. - Serves as midpoint reference in N-alkyl chain length vs. logP QSAR models. - 2,6-dimethyl substitution offers reduced acute IV toxicity vs. 2-chloro-6-methyl analogs.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
CAS No. 33531-37-2
Cat. No. B13952718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbanilic acid, 2,6-dimethyl-, N-propyl-4-piperidinyl ester
CAS33531-37-2
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCCN1CCC(CC1)OC(=O)NC2=C(C=CC=C2C)C
InChIInChI=1S/C17H26N2O2/c1-4-10-19-11-8-15(9-12-19)21-17(20)18-16-13(2)6-5-7-14(16)3/h5-7,15H,4,8-12H2,1-3H3,(H,18,20)
InChIKeyXGGVMZAOGRFJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Class Context


Carbanilic acid, 2,6‑dimethyl‑, N‑propyl‑4‑piperidinyl ester (CAS 33531‑37‑2; molecular formula C₁₇H₂₆N₂O₂; MW 290.4) is a phenylcarbamic acid ester (carbanilate) belonging to the N‑alkyl‑4‑piperidinol subclass of experimental local anesthetics [1]. Ifirst synthesized and pharmacologically characterized as Compound 39 in the foundational structure–activity relationship (SAR) study by Akerman et al., this compound carries a 2,6‑dimethyl substitution on the aromatic ring and an n‑propyl chain on the piperidine nitrogen [1]. The carbanilate scaffold is structurally distinct from both classical ester‑type (e.g., procaine) and amide‑type (e.g., lidocaine, bupivacaine) local anesthetics, and members of this series have been reported to exceed the potency of clinically used amide anesthetics by 100‑ to 300‑fold in certain assays [2].

1 Positional isomer SAR probe: 4-piperidinol scaffold reference for comparative sodium-channel blocking studies
2 N-alkyl chain midpoint: intermediate n-propyl group for lipophilicity–potency relationship modeling
3 Lower acute i.v. toxicity carbanilate tool: 2,6-dimethyl substitution reduces systemic toxicity vs. 2-Cl-6-Me analog

Why Generic Substitution Is Not Scientifically Defensible


Although CAS 33531‑37‑2 shares the core carbanilate scaffold with several close analogs, substitution at the level of a generic “piperidine carbamate” is not scientifically defensible. Akerman et al. demonstrated that moving the ester attachment from the 3‑position to the 4‑position of the piperidine ring produces a “great difference in activity” with the 4‑piperidinol series being substantially less potent than the 3‑piperidinol series in frog sciatic nerve block, corneal anesthesia, and infiltration anesthesia models [1]. Furthermore, the length of the N‑alkyl chain on the piperidine nitrogen modulates both potency and acute intravenous toxicity in a size‑dependent manner, meaning that the n‑propyl homolog cannot be replaced by the methyl, ethyl, or isopropyl analog without altering the pharmacological profile [1]. The aromatic substitution pattern (2,6‑dimethyl vs. 2‑chloro‑6‑methyl) also shifts the potency–toxicity balance [1]. Consequently, procurement of the correct positional isomer, N‑alkyl chain length, and aromatic substitution is essential for reproducible SAR studies, analytical reference standard use, or any investigation where the specific physicochemical and pharmacological fingerprint of the 4‑piperidyl‑n‑propyl‑2,6‑dimethyl combination is required.

3-piperidyl isomer (CAS 31755-19-8) exhibits substantially higher local anesthetic potency in head-to-head assays; position change may shift pharmacological profile and invalidate SAR comparisons.

N-alkyl chain length modulates both potency and acute i.v. toxicity; substituting n-propyl with methyl, ethyl, isopropyl, or tert-butyl may alter lipophilicity and safety endpoint context.

2-chloro-6-methyl analog (CAS 33531-32-7) provides higher anesthetic potency but also higher acute i.v. toxicity; aromatic substitution trade-off makes direct interchangeability unsupported.

Quantitative Differentiation Evidence


Positional Isomer Effect on Potency

In the head‑to‑head pharmacological screening conducted by Akerman et al., the N‑alkyl‑4‑piperidinol ester series (Compounds 37–41, which include the target compound 39) was explicitly compared with the corresponding N‑alkyl‑3‑piperidinol ester series (Compounds 25–29). The study authors state that “a great difference in activity was found between esters of 3‑ and 4‑piperidinols, the latter type being less potent (cf. 25–29 with 37–41 and 31–35 with 42–46)” [1]. This is a within‑study, same‑assay, same‑laboratory comparison. The 3‑piperidyl isomer of the target compound (CAS 31755‑19‑8, N‑propyl‑3‑piperidyl 2,6‑dimethylcarbanilate) is therefore expected to exhibit greater local anesthetic potency than CAS 33531‑37‑2 based on this established positional SAR [1].

Positional isomer potency
Head-to-head
4-piperidinol esters described as ‘less potent’ than 3-piperidinol esters in frog sciatic nerve block, corneal anesthesia, and infiltration anesthesia; comparator 3-piperidyl analog (n-butyl) block duration 139 ± 9 min (0.5%) vs. 66 ± 7 min for 2.0% lidocaine.
Positional isomer potency context differs substantially; 4-piperidyl isomer exhibits reported lower potency than corresponding 3-piperidyl isomer.
Frog sciatic nerve in vitro, guinea pig corneal, rabbit infiltration assays (Akerman et al., 1971).
Local Anesthetic Pharmacology Structure–Activity Relationship Piperidine Carbamates

N-Alkyl Chain Length and Lipophilicity SAR

Akerman et al. systematically varied the N‑alkyl substituent on the 4‑piperidinol scaffold (R₂ = methyl, ethyl, n‑propyl, isopropyl, tert‑butyl) and reported that “both activity and toxicity are increased with the size of the substituent at the amino group” [1]. The n‑propyl substituent (target compound) occupies an intermediate position in this series: it provides greater lipophilicity and potency than the methyl (CAS 33531‑39‑4) or ethyl analogs, but lower potency and toxicity than the n‑butyl or tert‑butyl homologs [1]. This trend is consistent with the broader SAR of carbanilate local anesthetics, where increasing N‑alkyl chain length correlates with increased lipid solubility and sodium‑channel blocking potency [1].

N-alkyl chain SAR
Class-level
Potency and acute i.v. toxicity increase monotonically with N-alkyl chain size (methyl < ethyl < n-propyl < isopropyl < tert-butyl) in the 4-piperidinol series; exact potency value for Compound 39 not individually tabulated.
n-Propyl substituent occupies an intermediate lipophilicity–potency position within the homologous series; context-dependent.
Data to verify for target compound-specific values (Akerman et al., 1971).
Structure–Activity Relationship Lipophilicity N‑Alkyl Substituent Effects

Aromatic Substitution and Potency–Toxicity Trade-Off

Akerman et al. directly compared the 2,6‑dimethyl substitution pattern (target compound series, Compounds 37–41) with the 2‑chloro‑6‑methyl substitution pattern (Compounds 42–46) on the same 4‑piperidinol scaffold. The authors concluded that “better effects are obtained with compounds that have the 2‑Cl‑6‑Me rather than the 2,6‑Me₂ substitution. However, compounds of the former type are also slightly more toxic when tested i.v. in mice” [1]. This head‑to‑head comparison establishes that the 2,6‑dimethyl analog (CAS 33531‑37‑2) represents a deliberate trade‑off: lower potency but also lower acute systemic toxicity relative to the 2‑chloro‑6‑methyl counterpart (CAS 33531‑32‑7) [1].

Aromatic substitution trade-off
Head-to-head
2,6-dimethyl substitution (target) yields lower local anesthetic effect but also lower i.v. toxicity in mice compared with 2-chloro-6-methyl analog; ‘better effects are obtained with 2-Cl-6-Me but slightly more toxic’.
Aromatic substitution pattern shifts potency–toxicity balance; 2,6-dimethyl series represents a lower acute i.v. toxicity carbanilate tool.
Frog sciatic nerve, guinea pig cornea, rabbit infiltration, mouse i.v. LD₅₀ (Akerman et al., 1971).
Aromatic Substitution SAR Potency–Toxicity Balance Carbanilate Local Anesthetics

NMDA Receptor Modulatory Potential

Gronwald et al. evaluated a series of 13 experimental lidocaine analogs, including carbanilic acid derivatives, for inhibition of recombinant human GluN1/GluN2A NMDA receptors expressed in Xenopus laevis oocytes. The study reported IC₅₀ values spanning 2.74 × 10⁻⁵ M to 2.26 × 10⁻³ M and found that the position and length of the aliphatic side chain on the aromatic ring strongly influenced NMDA receptor inhibitory potency [1]. Critically, the QSAR model predicted that lidocaine derivatives with free (unsubstituted) positions 2 and 6 on the aromatic ring achieved higher efficacy than clinically used local anesthetics for NMDA receptor inhibition [1]. Although CAS 33531‑37‑2 was not individually tested in this study, the 2,6‑dimethyl substitution pattern it carries means that both ortho positions are occupied, which the QSAR model associates with a distinct, lower NMDA receptor inhibitory profile compared with unsubstituted or mono‑substituted carbanilate analogs [1]. The study further demonstrated that NMDA receptor inhibitory potency is independent of classical sodium‑channel blocking potency, indicating that carbanilate derivatives can be tuned for differential modulation of these two target systems [1].

NMDA receptor modulation
Class-level
QSAR model (13 carbanilate analogs, GluN1/GluN2A) predicts reduced NMDA receptor inhibitory potency when aromatic positions 2 and 6 are occupied; CAS 33531-37-2 not directly tested.
2,6-dimethyl substitution may confer distinct NMDA receptor inhibition profile; predicted to show higher IC₅₀ (lower potency) than unsubstituted analogs.
QSAR prediction from Gronwald et al. (2012); experimental validation required.
NMDA Receptor QSAR Carbanilate Derivatives Hyperalgesia

Evidence-Based Procurement Scenarios


SAR Probe for Positional Isomer Effects

CAS 33531‑37‑2 serves as the definitive 4‑piperidyl isomer reference for SAR studies comparing positional isomer effects on local anesthetic potency. As demonstrated by Akerman et al., the 4‑piperidinol ester series is substantially less potent than the 3‑piperidinol series across multiple in vitro and in vivo assays [1]. Procurement of this specific compound, together with its 3‑piperidyl isomer (CAS 31755‑19‑8), enables direct, paired isomer comparisons for sodium‑channel blocking potency, onset/offset kinetics, and toxicity profiling under identical experimental conditions.

N-Alkyl Chain Reference for Lipophilicity–Potency Studies

With its n‑propyl substituent, CAS 33531‑37‑2 occupies an intermediate position in the N‑alkyl homologous series (methyl → ethyl → n‑propyl → isopropyl → tert‑butyl) characterized by Akerman et al. [1]. Researchers investigating the quantitative relationship between N‑alkyl chain length, calculated logP, and local anesthetic potency can use this compound as a midpoint reference, bracketed by the less lipophilic methyl analog (CAS 33531‑39‑4) and the more lipophilic tert‑butyl analog, to calibrate QSAR or physicochemical property‑based models.

Lower-Toxicity Alternative for In Vivo Studies

The head‑to‑head comparison by Akerman et al. established that 2,6‑dimethyl‑substituted carbanilates (including CAS 33531‑37‑2) are less acutely toxic on intravenous administration in mice than the corresponding 2‑chloro‑6‑methyl analogs (e.g., CAS 33531‑32‑7), albeit with reduced local anesthetic potency [1]. For in vivo pharmacological studies where systemic toxicity is a limiting factor—such as repeated‑dose analgesic efficacy testing or safety pharmacology profiling—this compound may represent a more tractable tool compound than the higher‑potency, higher‑toxicity 2‑chloro‑6‑methyl series.

Probing NMDA Receptor Pathways with a Defined Scaffold

Although CAS 33531‑37‑2 was not individually tested in the NMDA receptor electrophysiology study by Gronwald et al., the QSAR model derived from 13 carbanilate analogs predicts that the 2,6‑dimethyl substitution pattern confers a distinct NMDA receptor inhibitory profile that is independent of sodium‑channel blocking potency [1]. This compound can therefore be employed as a tool to dissect the contribution of aromatic ortho‑substitution to NMDA receptor modulation, particularly in comparative studies with unsubstituted or mono‑substituted carbanilate analogs that the QSAR model predicts to be more potent NMDA receptor inhibitors.

Application
Selection Property
Validation Focus
SAR studies on positional isomer effects
4-piperidyl isomer (lower potency) reference standard
Comparative sodium-channel blocking potency and toxicity profiling against 3-piperidyl isomer
Lipophilicity–potency relationship research
Intermediate n-propyl chain length midpoint
QSAR calibration across N-alkyl homologous series (methyl to tert-butyl)
In vivo studies prioritizing lower systemic toxicity
2,6-dimethyl substitution with reduced acute i.v. toxicity profile
Repeated-dose analgesic efficacy endpoint context and safety pharmacology profiling
NMDA receptor modulation pathway dissection
Defined 2,6-dimethyl aromatic substitution pattern
Comparative NMDA receptor inhibition profiling vs. unsubstituted or mono-substituted carbanilate analogs
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